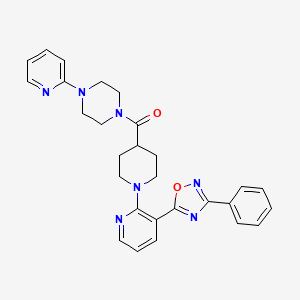
4-Fluoro-1-isocyanato-2-methylbenzene
Overview
Description
4-Fluoro-1-isocyanato-2-methylbenzene is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-isocyanato-2-methylbenzene consists of a benzene ring substituted with a fluorine atom, an isocyanato group, and a methyl group . The InChI code for this compound is 1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Fluoro-1-isocyanato-2-methylbenzene is a liquid at room temperature . It has a predicted density of 1.10±0.1 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not specified in the available resources.Scientific Research Applications
Fluorinated compounds, such as 4-Fluoro-1-isocyanato-2-methylbenzene, have significant applications in various fields of scientific research due to their unique chemical properties. The presence of a fluorine atom can substantially alter the reactivity, solubility, and stability of organic molecules, making them valuable in pharmaceuticals, materials science, and chemical synthesis.
Synthesis and Chemical Reactions
The practical synthesis and applications of fluorinated intermediates in organic chemistry have been extensively studied. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the critical role of fluorinated compounds in medicinal chemistry. Such intermediates are pivotal in the development of efficient synthesis routes for active pharmaceutical ingredients (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].
Environmental and Biological Applications
The degradation of environmental pollutants through advanced oxidation processes (AOPs) represents another area where fluorinated compounds are of interest. Research on the degradation pathways and biotoxicity of contaminants like acetaminophen in aqueous media has highlighted the potential of fluorinated derivatives in environmental chemistry (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Sensing and Diagnostic Applications
Fluorescent chemosensors based on fluorinated phenols, for example, have shown high selectivity and sensitivity for various analytes, including metal ions and neutral molecules. The development of such chemosensors underscores the significance of fluorinated compounds in analytical and diagnostic applications (Roy, 2021)[https://consensus.app/papers/fluorescent-chemosensors-based-roy/930ac9a9f84654fba90cf901c33b2133/?utm_source=chatgpt].
Pharmaceutical and Medical Imaging
In pharmaceutical research, the modification of drug molecules with fluorinated groups can lead to improvements in drug properties, such as enhanced metabolic stability or altered pharmacokinetics. Additionally, fluorinated compounds are used in medical imaging technologies to improve contrast and specificity in the detection of diseases (Nordberg, 2007)[https://consensus.app/papers/amyloid-imaging-alzheimers-disease-nordberg/d205739a52945af5bf3cfc3cfc17f3ae/?utm_source=chatgpt].
Safety and Hazards
properties
IUPAC Name |
4-fluoro-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYFVDQCNYWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-isocyanato-2-methylbenzene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2568695.png)
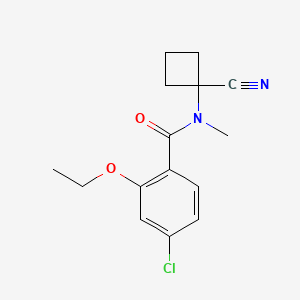
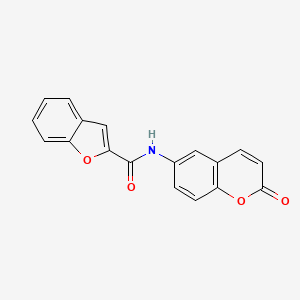
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)


![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)


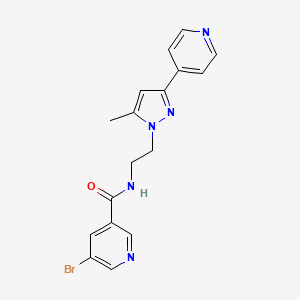
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)
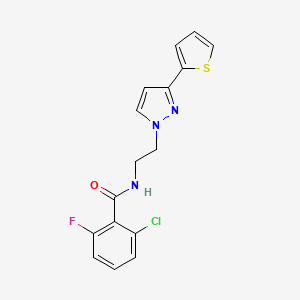
![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)
